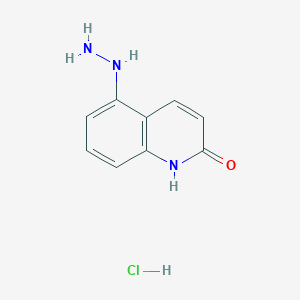
5-Hydrazinylquinolin-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinylquinolin-2-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydrazinylquinolin-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is a derivative of quinoline, a class of compounds known for their pharmacological properties. The hydrazine moiety in this compound enhances its reactivity and biological efficacy.
Target Interactions:
- DNA Gyrase Inhibition: The compound exhibits potent inhibitory effects against DNA gyrase, an essential enzyme for bacterial DNA replication, particularly in Mycobacterium tuberculosis . This inhibition disrupts the replication process, leading to bacterial cell death.
- Enzyme Inhibition: It also targets enzymes involved in microbial metabolism, contributing to its antimicrobial properties .
Biochemical Pathways:
- The interaction with DNA gyrase affects the DNA replication pathway in bacteria.
- It may also influence other biochemical pathways related to cell signaling and metabolism.
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have shown promising results compared to standard antibiotics .
- Anticancer Potential: The compound's ability to intercalate into DNA suggests potential anticancer activity by inhibiting cancer cell proliferation .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated:
- MIC Values: Ranged from 4–16 µg/mL against resistant strains, which is competitive with established antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
- Mechanism: It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| 5-Hydrazinylquinolin-2-ol | Antimicrobial, Anticancer | 4–16 | Effective against resistant strains |
| Quinoline | Antimicrobial, Antimalarial | 0.125–0.5 | Standard drug for comparison |
| 3-Hydrazinylquinoline | Antimicrobial, Anticancer | Not specified | Similar mechanism but different structure |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its toxicity are still required to establish safety profiles for clinical use.
科学的研究の応用
Pharmacological Applications
5-Hydrazinylquinolin-2-ol hydrochloride has been studied for its biological activities, particularly as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit promising antibacterial properties. For instance, studies have shown that certain analogs demonstrate efficacy against resistant strains of bacteria such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or protein function, making these compounds potential candidates for new antibiotic therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including lung and cervical cancer cells. The cytotoxicity is often assessed using assays like MTT or IC50 calculations, revealing that certain derivatives possess lower toxicity towards normal cells compared to established chemotherapeutic agents like doxorubicin .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that simplify the process while maintaining high yields. Recent advancements in synthetic chemistry have focused on green chemistry approaches to minimize environmental impact while maximizing efficiency .
Common Synthetic Routes
- Condensation Reactions : These reactions typically involve the condensation of 8-hydroxyquinoline derivatives with hydrazine or its derivatives under acidic conditions.
- Microwave-Assisted Synthesis : This method has been employed to enhance reaction rates and yields, providing a more efficient pathway for synthesizing quinoline-based compounds .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Broader Implications
The applications of this compound extend beyond immediate pharmacological benefits. Its role in drug development is crucial as researchers seek to address global health challenges such as antibiotic resistance and cancer treatment resistance. The compound's unique chemical structure allows for modifications that can enhance its biological activity while reducing side effects.
特性
IUPAC Name |
5-hydrazinyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDODLESYIRAYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













